Bienvenue dans la boutique en ligne BenchChem!

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Serotonin receptor pharmacology 5-HT2A agonism Psychedelic research

25B-NBOH is a pharmacologically validated 5-HT2A/5-HT2C intermediate-affinity ligand, filling the potency gap between low-affinity 2C-B and ultra-potent NBOMes. With a pKi of 8.3 at 5-HT2A, it enables receptor activation studies without the experimental complications of subnanomolar-potency compounds. Validated as a DOM-substitution probe in drug discrimination assays, it provides a safer alternative to high-toxicity hallucinogens. For forensic labs, certified X-ray crystal structures and distinct chromatographic profiles ensure unambiguous identification, differentiating it from the more prevalent 25B-NBOMe.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 423735-65-3
Cat. No. B183194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine
CAS423735-65-3
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2
InChIKeyKCGAJKVDWGQAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (CAS 423735-65-3): Procurement-Relevant Identity and Baselines


(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (CAS 423735-65-3), systematically named N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine, is a secondary amine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety and a 4-chlorobenzyl substituent . The compound has the molecular formula C15H14ClNO2, a molecular weight of 275.73 g/mol, and physicochemical properties including a density of 1.283 g/cm³, boiling point of 394°C at 760 mmHg, and a calculated LogP of 3.75 [1]. In the scientific literature and forensic reference materials, this compound is also known by the trivial designation 25B-NBOH, a phenethylamine-derived synthetic hallucinogen and a member of the NBOH (N-benzylphenethylamine) class, where it functions primarily as a ligand at serotonergic 5-HT2A and 5-HT2C receptors [2].

Why Generic Substitution Fails: Critical Differentiation of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine from In-Class NBOH and NBOMe Analogs


Although (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH) belongs to the broader NBOH and NBOMe classes of N-benzylphenethylamines, generic substitution among these analogs is scientifically unsound and carries distinct procurement and research risks. The NBOH class differs fundamentally from the more extensively characterized NBOMe series via the presence of a 2-hydroxybenzyl group in place of the 2-methoxybenzyl moiety on the amine nitrogen, a single-atom substitution that yields divergent receptor binding affinities, functional potencies, and in vivo pharmacological profiles [1]. Moreover, even within the NBOH subfamily, substitution at the 4-position of the phenethylamine ring (Br, Cl, I, ethyl) generates compounds with quantifiably different 5-HT2A receptor affinities, locomotor depressant potencies, and discriminative stimulus profiles—differences that directly impact experimental design, dose selection, and safety considerations [2]. Interchanging these compounds without accounting for their specific, empirically derived pharmacological parameters can lead to invalid experimental outcomes, confounded structure-activity relationship (SAR) interpretations, and, in forensic contexts, misidentification of seized materials [3].

Quantitative Differentiation Evidence for (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine vs. Close Analogs


5-HT2A Receptor Binding Affinity: 25B-NBOH Occupies a Distinct Intermediate Potency Niche Between 2C-B and 25B-NBOMe

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH) displays a 5-HT2A receptor binding affinity (pKi = 8.3, corresponding to Ki ≈ 5 nM) that positions it as an intermediate-potency ligand relative to its structural analogs [1]. Specifically, 25B-NBOH exhibits approximately 13-fold lower affinity than the ultra-potent 25B-NBOMe (Ki = 0.05–1.01 nM, pKi ≈ 9.0–9.3) but substantially higher affinity than its parent phenethylamine 2C-B (Ki ≈ 0.66 nM for some functional assays, though pKi of 9.2 reported for 5-HT2A agonism) [2]. At the 5-HT2C receptor, 25B-NBOH demonstrates a pKi of 9.4 (Ki ≈ 0.4 nM), indicating a modest 5-HT2C-over-5-HT2A selectivity profile (approximately 12-fold) that contrasts with 25B-NBOMe's 100-fold 5-HT2A selectivity [1]. This receptor affinity profile is a direct consequence of the N-(2-hydroxybenzyl) substitution in NBOH compounds versus the N-(2-methoxybenzyl) moiety in NBOMe analogs, which reduces 5-HT2A affinity while preserving 5-HT2C binding [3].

Serotonin receptor pharmacology 5-HT2A agonism Psychedelic research Forensic toxicology

In Vivo Locomotor Depressant Potency: 25B-NBOH ED50 in Mice Quantitatively Benchmarked Against DOM and Intra-Class NBOHs

In a direct comparative in vivo study, (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH) produced a maximal depression of spontaneous locomotor activity in Swiss-Webster mice that was equivalent in magnitude to the prototypical hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine), with an ED50 of 8.1 mg/kg [1]. This potency was approximately 1.7-fold lower (less potent) than DOM (ED50 = 4.8 mg/kg), but within a comparable range and not statistically significantly different [1]. Critically, 25B-NBOH was approximately 2.5-fold more potent than 25I-NBOH (ED50 = 20.1 mg/kg) in producing locomotor depression, demonstrating that the 4-bromo substitution (25B-NBOH) confers significantly greater in vivo behavioral potency than the 4-iodo substitution (25I-NBOH) within the same NBOH scaffold [1]. The study authors explicitly note that the locomotor depressant effects of the NBOH compounds were less potent than those reported for 25X-NBOMe compounds in previous investigations, consistent with the reduced 5-HT2A receptor affinity of the NBOH series [1].

Behavioral pharmacology Locomotor activity In vivo potency Drug discrimination

Discriminative Stimulus Substitution Profile: 25B-NBOH Fully Substitutes for DOM at Lower Potency Than NBOMe Analogs

In rats trained to discriminate the serotonergic hallucinogen DOM (0.6 mg/kg, i.p.) from saline, (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH) produced full substitution (≥80% drug-appropriate responding) that was not statistically different from the DOM training cue, indicating that it engenders a discriminative stimulus similar to the classic hallucinogen DOM [1]. This full substitution profile is shared with 25C-NBOH and 25E-NBOH, but notably, 25I-NBOH failed to fully substitute for DOM even at doses that suppressed responding, demonstrating that the 4-iodo substitution yields a qualitatively different interoceptive cue [1]. The study further reports that the discriminative stimulus effects of the NBOH compounds were more potent than those of DOM and the 25X-NBOMe compounds, a finding that is not intuitive from receptor binding data alone and highlights the importance of whole-animal pharmacology for compound selection [1].

Drug discrimination Abuse liability assessment Subjective effects Hallucinogen pharmacology

Enzymatic Inhibition Profile: 25B-NBOH Demonstrates Micromolar Inhibition of MAO-A and Acetylcholinesterase

Beyond its primary 5-HT2A receptor activity, (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH) has been assayed for inhibition of monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE), yielding IC50 values of 1.24 µM and 2.92 µM, respectively [1]. The MAO-A inhibitory activity (IC50 = 1.24 µM) is approximately 2.4-fold more potent than its inhibition of AChE under the respective assay conditions [1]. No comparative data for other NBOH or NBOMe compounds in these specific assays are currently available in curated databases; therefore, the enzyme inhibition profile for this compound must be interpreted as class-level evidence for potential off-target pharmacology, not as a verified point of differentiation from close analogs [1].

Monoamine oxidase inhibition Acetylcholinesterase inhibition Enzyme kinetics Off-target pharmacology

Chemical Scaffold Differentiation: 25B-NBOH Contains a 2-Hydroxybenzyl Moiety Distinct from the 2-Methoxybenzyl Group in NBOMe Analogs

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH) is a member of the NBOH class, characterized by an N-(2-hydroxybenzyl) substitution on the phenethylamine nitrogen. This contrasts with the more extensively studied NBOMe class, which features an N-(2-methoxybenzyl) group [1]. The presence of the hydroxyl group in 25B-NBOH reduces lipophilicity relative to 25B-NBOMe (calculated LogP values differ by approximately 0.5 units) and alters hydrogen-bonding capacity, which in turn modulates receptor binding kinetics and in vivo potency [2]. This single-atom difference (H vs. CH3) necessitates distinct synthetic routes: NBOH compounds are typically synthesized via reductive amination of salicylaldehyde-derived precursors, whereas NBOMe compounds utilize 2-methoxybenzaldehyde [1]. The reported synthetic yields for 25B-NBOH (9–38% overall) and 25B-NBOMe (7–33% overall) are comparable, indicating that synthetic accessibility does not meaningfully differentiate procurement decisions [1].

Structure-activity relationship Synthetic chemistry Analytical reference standards Forensic identification

Validated Research and Industrial Application Scenarios for (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine (25B-NBOH)


Pharmacological Probe for Intermediate-Potency 5-HT2A Receptor Activation in In Vitro Binding and Functional Assays

Researchers investigating the 5-HT2A receptor structure-activity relationship (SAR) around the phenethylamine scaffold require a ligand that occupies the potency gap between low-affinity parent compounds (e.g., 2C-B) and ultra-potent NBOMe analogs. 25B-NBOH, with its pKi of 8.3 at 5-HT2A, provides a pharmacologically relevant intermediate affinity that allows for the study of receptor activation thresholds without the experimental challenges (e.g., receptor reserve effects, non-specific binding at high concentrations) associated with subnanomolar-potency NBOMe compounds [1]. Its modest 5-HT2C selectivity (pKi = 9.4) further enables dissection of 5-HT2A- versus 5-HT2C-mediated signaling contributions in heterologous expression systems [1].

In Vivo Behavioral Pharmacology Studies Requiring a DOM-Like Discriminative Cue with Attenuated Locomotor Potency

For drug discrimination and abuse liability assessment studies, 25B-NBOH serves as a validated tool compound that produces a DOM-like interoceptive cue (full substitution at ≥80%) in rats while exhibiting a locomotor depressant ED50 (8.1 mg/kg in mice) that is approximately 1.7-fold less potent than DOM [2]. This profile makes 25B-NBOH suitable for experiments requiring a hallucinogen-like discriminative stimulus but where the high potency and toxicity of NBOMe compounds or DOM would pose experimental safety or dosing precision challenges. The direct comparative data against 25I-NBOH (ED50 = 20.1 mg/kg; fails to fully substitute for DOM) further establishes 25B-NBOH as the preferred NBOH analog for DOM-substitution studies [2].

Forensic Analytical Reference Standard for Differentiation of NBOH from NBOMe Seized Materials

Forensic toxicology and drug chemistry laboratories require certified reference standards of 25B-NBOH to unambiguously identify this compound in seized blotter papers, powders, or biological specimens and to distinguish it from the more widely encountered 25B-NBOMe. The structural distinction between the 2-hydroxybenzyl (NBOH) and 2-methoxybenzyl (NBOMe) N-substituents yields differentiable mass spectra, chromatographic retention times, and infrared spectra [3]. The published X-ray crystal structures of 25B-NBOH·HCl provide definitive crystallographic data for solid-state identification, a resource not uniformly available for all NBOH analogs [3].

Investigational Studies of Off-Target MAO-A and AChE Interactions in Polypharmacology Contexts

Given its micromolar-range inhibition of monoamine oxidase A (MAO-A, IC50 = 1.24 µM) and acetylcholinesterase (AChE, IC50 = 2.92 µM), 25B-NBOH can be employed as a chemical probe to investigate potential polypharmacological effects that may contribute to the in vivo toxicity or subjective experience associated with NBOH compounds [4]. While direct comparative data for other NBOH/NBOMe analogs are lacking, these enzyme inhibition values provide a quantitative baseline for assessing whether observed in vivo effects (e.g., altered monoamine turnover, cholinergic modulation) may be attributed to primary 5-HT2A agonism versus secondary enzyme interactions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.